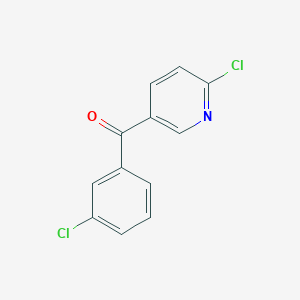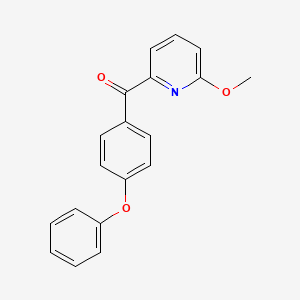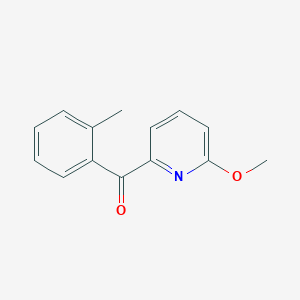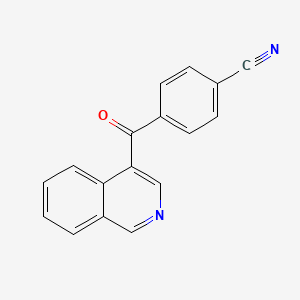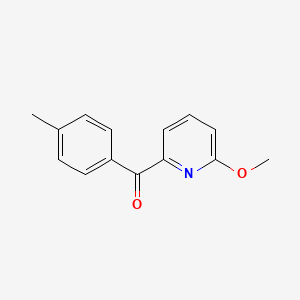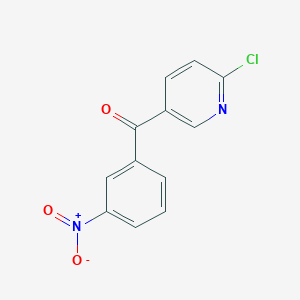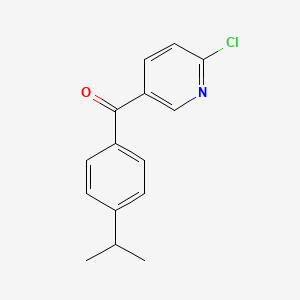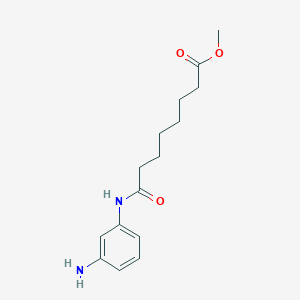
Methyl 8-(3-aminophenylamino)-8-oxooctanoate
Vue d'ensemble
Description
The description of an organic compound usually includes its molecular formula, structural formula, and functional groups. The compound you mentioned appears to contain an amine group (-NH2) and a carboxylic acid ester group (-COO-).
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product.Molecular Structure Analysis
The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. The types of reactions will depend on the functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents.Applications De Recherche Scientifique
Synthesis and Chemical Studies :
- Methyl 8-oxooctanoate has been used as an intermediate in the synthesis of labelled fatty acid methyl esters, which are important in the study of metabolism and enzymatic reactions. Adlof (1987) demonstrated its utility in preparing deuterium-labelled aldehydic esters for this purpose (Adlof, 1987).
- In the field of organic synthesis, Ballini et al. (1992) used a similar compound in the cleavage of 2-nitrocycloalkanones, showing the versatility of these compounds in organic reactions (Ballini, Petrini, & Polzonetti, 1992).
Medicinal Chemistry and Drug Development :
- Midelfort et al. (2013) explored the use of a related compound in protein engineering to optimize the selectivity and activity of Vibrio fluvialis aminotransferase for the synthesis of a key intermediate in the development of imagabalin, a drug candidate for treating anxiety disorders (Midelfort et al., 2013).
- The compound has been involved in the synthesis of various potential drug candidates, such as acenaphtho[1,2-b]pyrrole-carboxylic acid esters, highlighting its role in the development of novel therapeutics (Liu et al., 2006).
Biochemical Studies :
- Zamora et al. (2008) conducted studies on lipid oxidation and its impact on amino acid degradation, using methyl esters similar to Methyl 8-oxooctanoate to understand the Strecker degradation of amino acids, which is significant in understanding food chemistry and nutrition (Zamora, Gallardo, & Hidalgo, 2008).
Radiochemistry and Imaging :
- Lee et al. (2004) synthesized a radiotracer using a compound related to Methyl 8-oxooctanoate for evaluating fatty acid metabolism in the liver, showcasing its potential in medical imaging and diagnostics (Lee et al., 2004).
Safety And Hazards
Safety data sheets (SDS) provide information on the hazards of a compound, as well as precautions for safe handling and use.
Orientations Futures
Future research on a compound could involve developing new synthetic routes, studying new reactions, investigating potential applications (e.g., medicinal, industrial), and more.
Please note that this is a general overview and the specifics can vary depending on the exact compound and the context of the study. If you have a specific compound or context in mind, please provide more details so I can give a more accurate response.
Propriétés
IUPAC Name |
methyl 8-(3-aminoanilino)-8-oxooctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-20-15(19)10-5-3-2-4-9-14(18)17-13-8-6-7-12(16)11-13/h6-8,11H,2-5,9-10,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTYVYZZMKMYLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC(=O)NC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-(3-aminophenylamino)-8-oxooctanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



